molecular formula C11H15BrN2O B3135419 1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol CAS No. 400775-12-4

1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol

Cat. No.: B3135419
CAS No.: 400775-12-4
M. Wt: 271.15 g/mol
InChI Key: WTWLOFCKZAKCPW-UHFFFAOYSA-N
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Description

1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol is a chemical compound with the molecular formula C11H14BrN2O It features a bromopyridine moiety attached to a piperidin-3-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol can be synthesized through a multi-step process. One common method involves the bromination of 2-methylpyridine to obtain 6-bromopyridin-2-ylmethanol. This intermediate is then reacted with piperidin-3-ol under specific conditions to form the final product. The reaction typically requires a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the piperidin-3-ol moiety can be oxidized to form a ketone.

    Reduction: The bromine atom in the bromopyridine moiety can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products:

Scientific Research Applications

1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidin-3-ol moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 1-[(6-Chloropyridin-2-yl)methyl]piperidin-3-ol
  • 1-[(6-Fluoropyridin-2-yl)methyl]piperidin-3-ol
  • 1-[(6-Iodopyridin-2-yl)methyl]piperidin-3-ol

Comparison: 1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can influence its reactivity and binding affinity compared to its chloro, fluoro, and iodo analogs .

Properties

IUPAC Name

1-[(6-bromopyridin-2-yl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c12-11-5-1-3-9(13-11)7-14-6-2-4-10(15)8-14/h1,3,5,10,15H,2,4,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWLOFCKZAKCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

8] To 6-bromo-2-pyridinecarboxaldehyde (400 mg, 2.15 mmol) was added 3-hydroxypiperidine (326 mg, 3.22 mmol) in dry CH2Cl2 (15 mL) to give 2-bromo-6-(3-hydroxypiperidinyl)methyl pyridine as pale yellow solid. MS m/z: 271.2 (M+H). Calc'd for C11H15BrN2O: 271.15.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
326 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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